molecular formula C19H24N2O5S B5151641 N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B5151641
M. Wt: 392.5 g/mol
InChI Key: XPYDFTVMQZTYQG-UHFFFAOYSA-N
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Description

N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethyl group, a methylphenyl group, and a dimethoxybenzenesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of N-ethylacetamide with 4-methylphenylamine to form an intermediate product. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), resulting in the accumulation of acetylated histones and altered gene expression .

Comparison with Similar Compounds

Uniqueness: N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-20-19(22)13-21(15-8-6-14(2)7-9-15)27(23,24)16-10-11-17(25-3)18(12-16)26-4/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYDFTVMQZTYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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